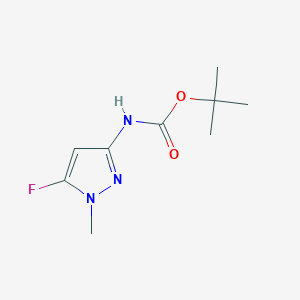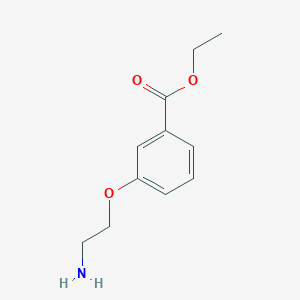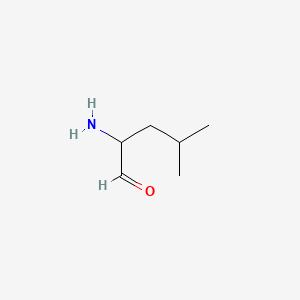
Methyl 5-(2-fluorophenyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-fluorophenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a fluorophenyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-(2-fluorophenyl)furan-2-carboxylate can be synthesized through a modified Meerwein arylation reaction. This involves the reaction between 2-fluoro-4-nitroaniline and methyl 2-furoate . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity. The identity of the compound is confirmed using techniques such as proton nuclear magnetic resonance spectroscopy, carbon-13 nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2-fluorophenyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(2-fluorophenyl)furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been investigated as a potential antitubercular agent due to its ability to interfere with iron homeostasis in Mycobacterium tuberculosis.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives are used in studying enzyme inhibition and other biochemical processes.
Mecanismo De Acción
The mechanism of action of methyl 5-(2-fluorophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound inhibits the enzyme salicylate synthase MbtI in Mycobacterium tuberculosis . This enzyme is crucial for the biosynthesis of siderophores, which are essential for iron acquisition by the bacteria. By inhibiting this enzyme, the compound disrupts iron homeostasis, thereby exerting its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate:
Methyl furan-2-carboxylate: Another furan derivative with different substituents, used in various chemical syntheses.
Uniqueness
Methyl 5-(2-fluorophenyl)furan-2-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and studying specific biochemical pathways.
Propiedades
Fórmula molecular |
C12H9FO3 |
|---|---|
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
methyl 5-(2-fluorophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H9FO3/c1-15-12(14)11-7-6-10(16-11)8-4-2-3-5-9(8)13/h2-7H,1H3 |
Clave InChI |
WCKJUEPCTHGYLX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(O1)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine](/img/structure/B13504887.png)
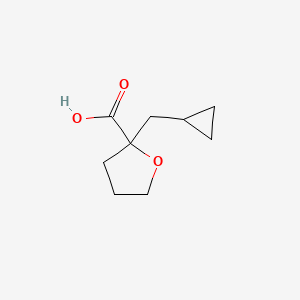
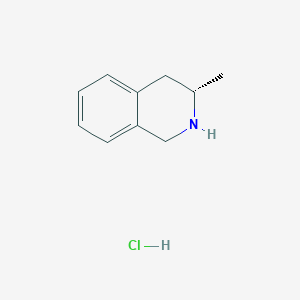
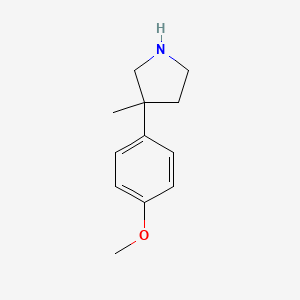
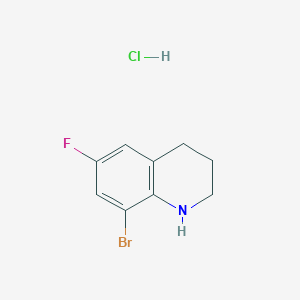
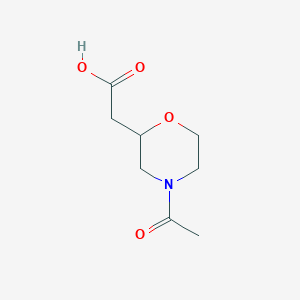
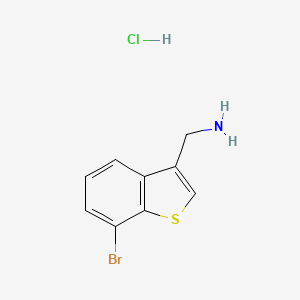
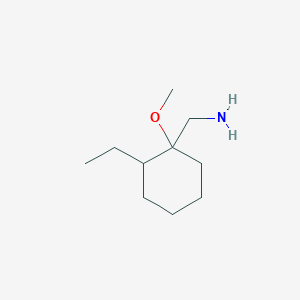
![N-[(4-chlorophenyl)methyl]-4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine](/img/structure/B13504958.png)

![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504976.png)
